7-ヒドロキシ-IQ

概要

説明

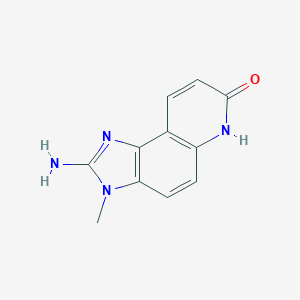

2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one is a chemical compound with the molecular formula C11H10N4O and a molecular weight of 214.2233 g/mol It is known for its unique structure, which includes an imidazoquinoline core

科学的研究の応用

2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one has several scientific research applications:

作用機序

Target of Action

7-Hydroxy-IQ, also known as 7-Hydroxymitragynine (7-OH), is a terpenoid indole alkaloid derived from the Mitragyna speciosa plant, commonly known as kratom . The primary targets of 7-Hydroxy-IQ are the opioid receptors in the brain . It binds to these receptors with greater efficacy than mitragynine, another compound found in kratom .

Mode of Action

7-Hydroxy-IQ acts as a mixed opioid receptor agonist/antagonist . It functions as a partial agonist at μ-opioid receptors and as a competitive antagonist at δ- and κ-opioid receptors . This unique mechanism of action results in a lower risk of respiratory depression and potentially reduced addictive potential compared to traditional opioids .

Biochemical Pathways

It is known that 7-hydroxy-iq is generated from mitragynine in vivo by hepatic metabolism . This suggests that it may play a significant role in the effects traditionally associated with mitragynine.

Pharmacokinetics

The pharmacokinetics of 7-Hydroxy-IQ involve its absorption, distribution, metabolism, and excretion (ADME). It has been found that 7-Hydroxy-IQ can convert into mitragynine up to 45% in human liver microsomes over a 2-hour incubation . It was also degraded up to 27% in simulated gastric fluid and degraded up to 6% in simulated intestinal fluid .

Result of Action

The molecular and cellular effects of 7-Hydroxy-IQ’s action are primarily related to its interaction with opioid receptors. Its unique pharmacological profile, which includes a lower risk of respiratory depression and potentially reduced addictive potential, has attracted the interest of researchers exploring alternative therapies .

生化学分析

Biochemical Properties

7-Hydroxy-IQ interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is the major product of the bacterial metabolism of IQ

Cellular Effects

It is known that it is metabolized by human intestinal microbiota

Molecular Mechanism

It is known to be a product of the bacterial metabolism of IQ

Metabolic Pathways

7-Hydroxy-IQ is involved in the metabolic pathways of the bacterial metabolism of IQ

準備方法

The synthesis of 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under specific conditions . The reaction conditions often include the use of solvents such as ethanol or chloroform and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

化学反応の分析

2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agents used.

Reduction: Reduction reactions can convert it into different derivatives.

Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

類似化合物との比較

2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one can be compared with similar compounds such as:

2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline: Known for its mutagenic properties and presence in protein pyrolysates.

7-Hydroxy-IQ: A metabolite of 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline, known for its direct-acting mutagenic properties. The uniqueness of 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one lies in its specific structure and the range of reactions it can undergo, making it a valuable compound for various research applications.

生物活性

2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one (CAS No. 108043-88-5) is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of 2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one is C11H10N4O, with a molecular weight of 214.22 g/mol. It is categorized under various chemical classes including mutagenesis research chemicals and has been studied for its implications in cancer therapy and other diseases.

Anticancer Properties

Research indicates that compounds similar to 2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one exhibit notable anticancer activities. For instance, studies have shown that derivatives of related imidazoquinolines can inhibit cancer cell proliferation through various mechanisms:

- Cytotoxicity : In vitro studies demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 and HCT116. The IC50 values for these compounds often range from low micromolar concentrations (e.g., 0.39 µM for some derivatives) indicating potent activity against cancer cells .

- Mechanisms of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. For example, compounds derived from imidazoquinolines have been shown to activate apoptotic pathways and inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Hepatotoxicity Studies

Conversely, some studies have highlighted the potential hepatotoxic effects associated with exposure to related compounds. A study using zebrafish models investigated the hepatotoxicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a structural analogue. Results indicated that exposure led to increased levels of liver enzymes (ALT and AST), oxidative stress markers (ROS), and inflammatory cytokines (TNF-α, IL-1β) . These findings suggest that while certain derivatives may have therapeutic potential, they could also pose risks for liver toxicity.

Study on Anticancer Activity

A notable study by Wang et al. focused on the synthesis and evaluation of various imidazoquinoline derivatives for their anticancer properties. The researchers found that specific derivatives exhibited IC50 values as low as 0.01 µM against MCF-7 cells, demonstrating their potential as effective anticancer agents .

Hepatotoxicity Investigation

Another significant investigation examined the effects of IQ on zebrafish over a period of 35 days at various concentrations (0, 8, 80, and 800 ng/mL). The study revealed severe oxidative stress and inflammation in liver tissues at higher concentrations, emphasizing the dual nature of these compounds as both potentially therapeutic yet harmful .

Comparative Data Table

| Compound | IC50 (µM) | Cell Line | Effect |

|---|---|---|---|

| 2-Amino-3-methylimidazo[4,5-f]quinoline | 0.39 | HCT116 | Anticancer |

| Related Imidazoquinoline Derivative | 0.01 | MCF-7 | Anticancer |

| 2-Amino-3-methylimidazo[4,5-f]quinoline | - | Zebrafish | Hepatotoxicity |

特性

IUPAC Name |

2-amino-3-methyl-6H-imidazo[4,5-f]quinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-15-8-4-3-7-6(2-5-9(16)13-7)10(8)14-11(15)12/h2-5H,1H3,(H2,12,14)(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWYTKOWRFCKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=C2)NC(=O)C=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148367 | |

| Record name | 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108043-88-5 | |

| Record name | 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108043885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-3,6-DIHYDRO-3-METHYL-7H-IMIDAZO(4,5-F)QUINOLINE-7-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MNN6P93EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。